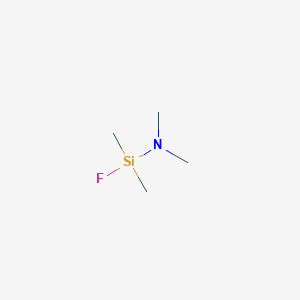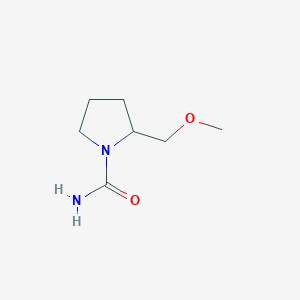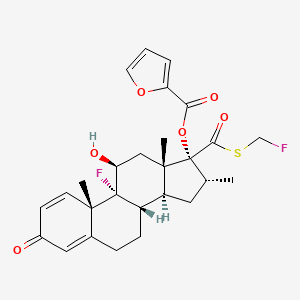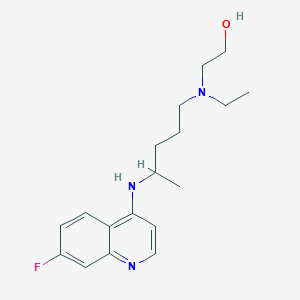
7-Fluoro Hydroxychloroquine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). This compound is characterized by the addition of a fluorine atom to the hydroxychloroquine molecule, which may potentially enhance its pharmacological properties. Hydroxychloroquine itself is used to treat conditions such as rheumatoid arthritis, lupus, and malaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro Hydroxychloroquine involves the fluorination of hydroxychloroquine. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents like Selectfluor. The reaction typically requires anhydrous conditions and may be carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -20°C to room temperature .
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. This involves the use of large reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or hydroxyl sites, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and potential as a tool in biochemical research.
Medicine: Investigated for its potential to treat autoimmune diseases, similar to hydroxychloroquine, but with possibly enhanced efficacy due to the fluorine atom
Industry: Potential use in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 7-Fluoro Hydroxychloroquine is likely similar to that of hydroxychloroquine, which involves:
Inhibition of Toll-like receptors: This suppresses the activation of the immune response.
Interference with lysosomal activity: Alters the pH within lysosomes, affecting cellular processes.
Modulation of cytokine production: Reduces the production of inflammatory cytokines .
Comparación Con Compuestos Similares
Hydroxychloroquine: The parent compound, used widely in the treatment of autoimmune diseases and malaria.
Chloroquine: Another antimalarial drug, similar in structure but without the hydroxyl group.
Fluoroquinolones: A class of antibiotics that also contain fluorine atoms, though structurally different .
Uniqueness: 7-Fluoro Hydroxychloroquine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and potentially improved efficacy .
Propiedades
Fórmula molecular |
C18H26FN3O |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[ethyl-[4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) |
Clave InChI |
ULYOVKGJIQUSST-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



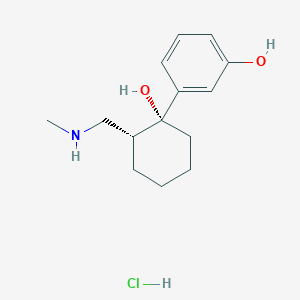

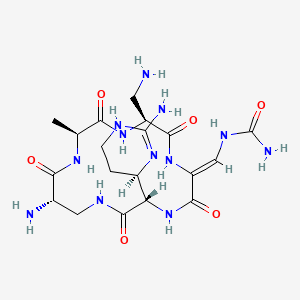
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)
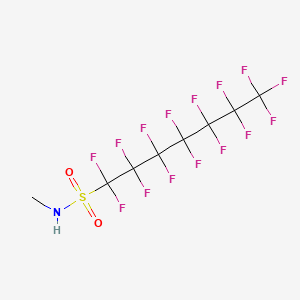
![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)

